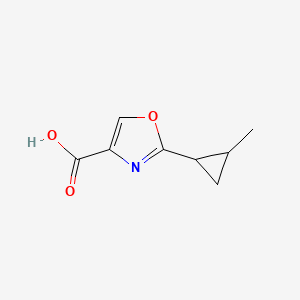
2-(2-Methylcyclopropyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 2-methylcyclopropyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methylcyclopropyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-(2-methylcyclopropyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclopropyl group and the carboxylic acid group in the oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(2-methylcyclopropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(4)7-9-6(3-12-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
MEIOOXHFRSDXMU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=NC(=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)

![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
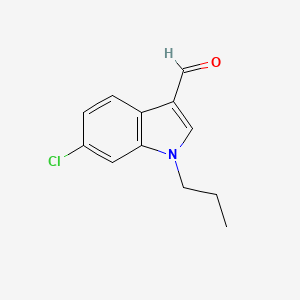
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
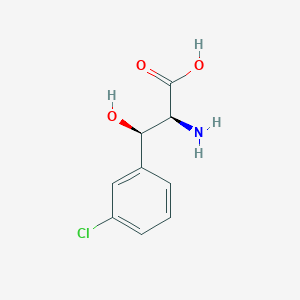
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
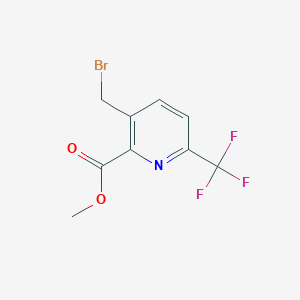
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)
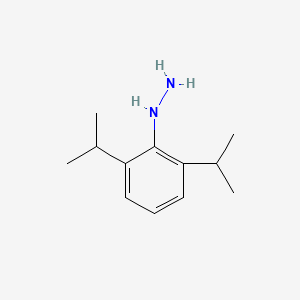

![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
